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Introduction
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure, fluid, and

electrolyte balance. Angiotensinogen (AGT), the sole precursor of all angiotensin peptides, is a

key component of this system. Dysregulation of the AGT gene has been implicated in the

pathogenesis of hypertension, a major risk factor for cardiovascular disease. The advent of

CRISPR-Cas9 gene-editing technology has provided a powerful tool to precisely investigate

the function of the AGT gene, offering novel insights for therapeutic development.

These application notes provide a comprehensive overview of the use of CRISPR-Cas9 to

study AGT gene function, including detailed experimental protocols, quantitative data from key

studies, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation
Table 1: In Vivo Effects of CRISPR-Cas9-Mediated AGT
Knockdown in Spontaneously Hypertensive Rats (SHR)
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Parameter
Control Group
(AAV8-Cas9)

CRISPR-Cas9
AGT
Knockdown
Group (AAV8-
Cas9-AGT
gRNA)

Percentage
Change

Reference

Hepatic AGT

Expression
Baseline ~40% decrease 40% [1][2][3]

Circulating AGT

Levels
Baseline ~30% decrease 30% [1][2][3]

Systolic Blood

Pressure (young

SHR, 9 weeks

post-injection)

~180 mmHg ~140 mmHg ~22% decrease [2]

Diastolic Blood

Pressure (young

SHR, 9 weeks

post-injection)

~120 mmHg ~90 mmHg ~25% decrease [2]

Systolic Blood

Pressure (adult

SHR with

established

hypertension, 9

weeks post-

injection)

~200 mmHg ~160 mmHg ~20% decrease [2]

Sustained Blood

Pressure

Reduction

Maintained

Hypertension

Significant

reduction

observed up to 1

year

- [1][2][3]

Signaling Pathway
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The Renin-Angiotensin System (RAS) is initiated by the cleavage of angiotensinogen. The

following diagram illustrates the classical RAS pathway.
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Caption: The Renin-Angiotensin System signaling cascade.

Experimental Workflow
The following diagram outlines the typical workflow for studying AGT gene function using

CRISPR-Cas9.
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Phase 2: Delivery
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Caption: CRISPR-Cas9 experimental workflow for AGT gene knockout.

Experimental Protocols
I. In Vitro Knockout of Angiotensinogen in Hepatocytes
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Objective: To validate the efficacy of designed gRNAs in knocking out the AGT gene in a

cellular model.

Materials:

Hepatocyte cell line (e.g., HepG2)

CRISPR-Cas9 system components:

Plasmid expressing Cas9 nuclease

Synthesized guide RNAs (gRNAs) targeting the AGT gene

Lipofection-based transfection reagent

Cell culture medium and supplements

Reagents for DNA extraction, PCR, and Sanger sequencing

Reagents for protein extraction and Western blotting

ELISA kit for AGT protein quantification

Protocol:

gRNA Design and Cloning:

Design three to four gRNAs targeting a conserved exon of the AGT gene.[1]

Synthesize and clone the gRNAs into a suitable expression vector.

Cell Culture and Transfection:

Culture hepatocytes under standard conditions.

Co-transfect the Cas9 expression plasmid and the gRNA constructs into the hepatocytes

using a lipofection-based method.[4][5] Include a control group with a non-targeting gRNA.

Genomic DNA Extraction and Validation:
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After 48-72 hours, harvest the cells and extract genomic DNA.

Perform PCR to amplify the target region of the AGT gene.[4]

Analyze the PCR products by Sanger sequencing to detect insertions or deletions (indels)

resulting from CRISPR-Cas9 editing.[4]

Analysis of AGT Expression:

Western Blot: Lyse a separate batch of transfected cells, and perform Western blotting to

assess the reduction in AGT protein levels.

ELISA: Collect the cell culture supernatant and quantify the secreted AGT protein levels

using an ELISA kit.

II. In Vivo Knockout of Angiotensinogen in a Rat Model
of Hypertension
Objective: To investigate the long-term effects of hepatic AGT gene knockout on blood pressure

in a hypertensive animal model.

Materials:

Spontaneously Hypertensive Rats (SHR) or other suitable hypertensive model.[1][2]

Adeno-associated virus (AAV) vector expressing Cas9 and the most effective gRNA from the

in vitro study (e.g., AAV8-Cas9-gRNA).[1][2]

Control AAV vector (e.g., AAV8-Cas9 with a non-targeting gRNA).

Tail-cuff blood pressure measurement system.[2]

Reagents for tissue collection, DNA/RNA/protein extraction, and analysis as described in the

in vitro protocol.

Protocol:

AAV Vector Production:
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Package the Cas9 and AGT-targeting gRNA expression cassette into an AAV8 vector,

which has a high tropism for the liver.[1]

Animal Handling and AAV Administration:

Acclimate the SHR to the facility and handling procedures.

Administer the AAV8-Cas9-gRNA or control AAV vector via tail vein injection.[2] A typical

dose is 2x10^12 viral particles per animal.[2]

Blood Pressure Monitoring:

Measure systolic and diastolic blood pressure at regular intervals (e.g., weekly) using a

tail-cuff system.[2] Continue monitoring for an extended period (e.g., up to one year) to

assess the durability of the effect.[1][2]

Tissue and Blood Collection:

At the end of the study, euthanize the animals and collect liver tissue and blood samples.

Analysis of Gene Editing and Expression:

Genomic DNA Analysis: Extract genomic DNA from the liver and perform PCR and

sequencing to confirm in vivo gene editing.

Hepatic AGT Expression: Extract RNA and protein from the liver to quantify AGT mRNA

(by qPCR) and protein (by Western blot) levels.

Circulating AGT Levels: Use an ELISA to measure the concentration of AGT in the plasma.

[1]

Statistical Analysis:

Perform statistical analysis (e.g., t-test or ANOVA) to compare the blood pressure and

molecular data between the control and experimental groups.[1] A p-value of <0.05 is

typically considered statistically significant.[1]

Conclusion
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The application of CRISPR-Cas9 technology to study the angiotensinogen gene has

demonstrated its potential to elucidate the gene's function in blood pressure regulation. The

sustained reduction in blood pressure following a single administration of a CRISPR-Cas9-

based therapy in preclinical models highlights the potential of this approach for developing

long-term treatments for hypertension.[1][2][3] These protocols and data provide a framework

for researchers to further explore the role of AGT in cardiovascular disease and to develop

novel gene-based therapies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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